Product packaging for 1-Fluoro-N,N,1,1-tetramethylsilanamine(Cat. No.:CAS No. 661-62-1)

1-Fluoro-N,N,1,1-tetramethylsilanamine

Cat. No.: B13418105
CAS No.: 661-62-1
M. Wt: 121.23 g/mol
InChI Key: UFIADHILIPVQSL-UHFFFAOYSA-N
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Description

1-Fluoro-N,N,1,1-tetramethylsilanamine is a useful research compound. Its molecular formula is C4H12FNSi and its molecular weight is 121.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12FNSi B13418105 1-Fluoro-N,N,1,1-tetramethylsilanamine CAS No. 661-62-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

661-62-1

Molecular Formula

C4H12FNSi

Molecular Weight

121.23 g/mol

IUPAC Name

N-[fluoro(dimethyl)silyl]-N-methylmethanamine

InChI

InChI=1S/C4H12FNSi/c1-6(2)7(3,4)5/h1-4H3

InChI Key

UFIADHILIPVQSL-UHFFFAOYSA-N

Canonical SMILES

CN(C)[Si](C)(C)F

Origin of Product

United States

General Context of Aminosilane and Organofluorine Chemistry

Aminosilanes are a class of organosilicon compounds that feature a silicon-nitrogen (Si-N) bond. These compounds are widely utilized as coupling agents, surface modifiers, and intermediates in organic synthesis. The Si-N bond's reactivity is central to their utility, allowing for a diverse range of chemical transformations. Aminosilanes can act as silylating agents, protecting groups for reactive hydrogens in various functional groups like alcohols and amines, and as precursors for more complex organosilicon structures. The reactivity of the Si-N bond can be tuned by the substituents on both the silicon and nitrogen atoms.

Organofluorine chemistry, the study of compounds containing a carbon-fluorine (C-F) bond, has had a profound impact on various scientific fields, including pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This is due to fluorine's high electronegativity, small size, and the strength of the C-F bond. In the context of silicon chemistry, the silicon-fluorine (Si-F) bond is one of the strongest single bonds, a thermodynamic driving force that is often exploited in synthesis. Reagents containing an Si-F bond are valuable in fluorination reactions and as fluoride (B91410) scavengers.

The compound 1-Fluoro-N,N,1,1-tetramethylsilanamine, with both a Si-N and a Si-F bond, embodies a fascinating combination of these two fields. The interplay between the amine and fluoro substituents on the same silicon atom is expected to impart unique reactivity to the molecule.

Historical Development of Silicon Nitrogen and Silicon Fluorine Reagents

The development of silicon-nitrogen and silicon-fluorine reagents has been a gradual process, with significant advancements occurring over the past century.

The exploration of silicon-nitrogen compounds has its roots in the broader development of organosilicon chemistry. Early work focused on the synthesis and characterization of simple aminosilanes. A common synthetic route involves the reaction of a chlorosilane with an amine, leading to the formation of the Si-N bond and a hydrochloride salt as a byproduct. For instance, N,N-Dimethyltrimethylsilylamine can be produced by reacting trimethylchlorosilane with dimethylamine (B145610). chemicalbook.com This method has been refined over the years to allow for the synthesis of a wide array of aminosilanes with varying substitution patterns. The discovery of catalytic methods for Si-N bond formation, such as the dehydrocoupling of silanes and amines, represents a more sustainable and atom-economical approach.

The history of organofluorine chemistry dates back to the 19th century, but the development of practical fluorinating agents is a more recent achievement. The extreme reactivity of elemental fluorine necessitated the development of safer and more selective reagents. The advent of N-F fluorinating agents, such as N-fluoropyridinium salts and N-fluorobenzenesulfonimide (NFSI), revolutionized the field by providing easy-to-handle sources of electrophilic fluorine. nih.gov

In parallel, the study of silicon-fluorine compounds has also progressed significantly. The high affinity of silicon for fluorine is a key principle in many chemical reactions. For example, fluoride (B91410) ions are potent catalysts for the cleavage of silicon-oxygen (Si-O) bonds, a property utilized in self-healing polysiloxane materials. researchgate.net The development of reagents that can selectively transfer a fluorine atom to a silicon center has been crucial for the synthesis of fluorosilanes. One approach involves the cleavage of a Si-N bond with a fluorine source like boron trifluoride etherate. researchgate.net

Positioning of 1 Fluoro N,n,1,1 Tetramethylsilanamine Within Modern Synthetic Chemistry

Precursor Synthesis and Starting Material Considerations

The primary and most established route to aminosilanes, including the precursors for this compound, begins with chlorosilanes. The key starting material for this pathway is dimethyldichlorosilane, Si(CH₃)₂Cl₂. This versatile precursor is produced on an industrial scale and serves as a fundamental building block for a wide array of silicone products.

The synthesis of the direct precursor, typically bis(dimethylamino)dimethylsilane (B1580881), involves the reaction of dimethyldichlorosilane with dimethylamine (B145610). This aminolysis reaction is a standard method for creating silicon-nitrogen bonds. In this process, each chlorine atom on the silicon is substituted by a dimethylamino group. The reaction stoichiometry requires two equivalents of dimethylamine for each chlorine atom being substituted; one equivalent acts as the nucleophile, while the second neutralizes the hydrogen chloride byproduct, forming dimethylamine hydrochloride.

A documented synthesis of bis(dimethylamino)dimethylsilane reports a yield of 52.7% from the reaction of dimethyldichlorosilane with dimethylamine. The reaction is typically carried out in a suitable solvent that can facilitate the reaction and the subsequent separation of the product from the hydrochloride salt.

An alternative precursor is chloro(dimethylamino)dimethylsilane. This compound can be synthesized by reacting dimethyldichlorosilane with a stoichiometric amount of dimethylamine, aiming to replace only one of the chlorine atoms. Precise control of the reaction conditions, such as temperature and the rate of addition of dimethylamine, is critical to favor the monosubstituted product over the disubstituted one.

Direct Fluorination Pathways to Aminosilanes

Direct fluorination is a key step in converting the chloro- or amino-substituted silane (B1218182) precursors into the final product, this compound. This involves the replacement of a leaving group on the silicon atom with a fluorine atom.

One potential pathway is the fluorination of chloro(dimethylamino)dimethylsilane. This approach utilizes a variety of fluorinating agents to achieve the halogen exchange. Common fluorinating agents for converting chlorosilanes to fluorosilanes include alkali metal fluorides (e.g., potassium fluoride (B91410), cesium fluoride) and other nucleophilic fluorine sources. The choice of fluorinating agent and reaction conditions, such as solvent and temperature, can significantly influence the reaction's efficiency and yield.

Another viable route involves the cleavage of a silicon-nitrogen bond in a precursor like bis(dimethylamino)dimethylsilane with a suitable fluorinating agent. For instance, reactions of aminosilanes with hydrogen fluoride (HF) or its complexes can lead to the formation of a Si-F bond with the concurrent protonation and removal of one of the amino groups. Careful control of the stoichiometry of the fluorinating agent is essential to achieve the desired monofluorination.

Derivatization from Related Silicon-Nitrogen Compounds

The synthesis of this compound can also be achieved through the derivatization of other silicon-nitrogen compounds. A notable example is the reaction of bis(dimethylamino)dimethylsilane with boron trifluoride etherate (BF₃·OEt₂). In this reaction, the Lewis acidic boron trifluoride coordinates to one of the nitrogen atoms of the aminosilane (B1250345), facilitating the cleavage of a Si-N bond and the transfer of a fluorine atom to the silicon center. This method provides an alternative to using more hazardous fluorinating agents like HF.

While less specific to this target molecule in the available literature, another general strategy for forming Si-F bonds from Si-N compounds involves reactions with other fluorinating agents that can effect the cleavage of the Si-N bond. The reactivity of the Si-N bond towards cleavage allows for its use as a synthetic handle for introducing fluorine.

Optimization of Synthetic Conditions and Yields

The optimization of synthetic conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are typically optimized include reaction temperature, solvent, reaction time, and the stoichiometry of the reactants.

For the synthesis of aminosilane precursors, controlling the temperature during the addition of dimethylamine to dimethyldichlorosilane is crucial to manage the exothermicity of the reaction and to influence the selectivity towards mono- or disubstitution. The choice of solvent can affect the solubility of reactants and byproducts, thereby influencing reaction rates and ease of purification.

In the fluorination step, the reactivity of the fluorinating agent and the stability of the starting material and product dictate the optimal temperature and reaction time. For instance, when using highly reactive fluorinating agents, lower temperatures may be required to prevent side reactions. The efficiency of the fluorination can also be enhanced by the choice of solvent, which can influence the solubility and reactivity of the fluoride source.

For surface functionalization applications using aminosilanes, it has been shown that varying the solvent (e.g., ethanol (B145695) vs. toluene) and the incubation time can significantly impact the quality and uniformity of the resulting silane layer. While not a bulk synthesis, these studies highlight the sensitivity of aminosilane reactions to the surrounding conditions, principles that also apply to solution-phase synthesis to optimize for yield and purity.

Below is an interactive table summarizing the impact of various parameters on aminosilane synthesis, based on general findings in the field.

ParameterEffect on ReactionOptimization Goal
Temperature Affects reaction rate and selectivity. Higher temperatures can lead to faster reactions but may also promote side reactions.Find the optimal temperature that maximizes the formation of the desired product while minimizing byproducts.
Solvent Influences the solubility of reactants and byproducts, and can affect the reactivity of nucleophiles and electrophiles.Select a solvent that provides good solubility for the reactants and facilitates the separation of the product from byproducts.
Reactant Ratio Stoichiometry is critical for controlling the degree of substitution (e.g., mono- vs. di-substitution of chlorosilanes).Use precise molar ratios to favor the formation of the desired precursor or final product.
Reaction Time Insufficient time can lead to incomplete reaction, while excessive time may result in product decomposition or side reactions.Determine the reaction time needed to achieve maximum conversion to the product.

Green Chemistry Principles in Synthesis

The traditional synthesis of aminosilanes via chlorosilanes presents environmental and efficiency challenges, primarily the generation of stoichiometric amounts of ammonium (B1175870) salt waste. nih.govrsc.org This has prompted the exploration of greener synthetic alternatives.

A significant advancement in the sustainable synthesis of aminosilanes is the catalytic dehydrocoupling of amines and silanes. nih.govrsc.org This method involves the reaction of an amine with a hydrosilane (containing a Si-H bond) in the presence of a catalyst, producing the aminosilane and hydrogen gas as the only byproduct. nih.govrsc.org This approach aligns with several principles of green chemistry, including atom economy and waste prevention.

The dehydrocoupling reaction can be catalyzed by a variety of metal complexes, and research is ongoing to develop efficient and earth-abundant metal catalysts. elsevierpure.comrsc.org For the synthesis of a precursor to this compound, this would involve the reaction of dimethylamine with a suitable dimethylsilane (B7800572) (Me₂SiH₂).

Fundamental Reactivity of Si-F and Si-N Bonds

The reactivity of this compound is primarily dictated by the characteristics of its Si-F and Si-N bonds. The Si-F bond is one of the strongest single bonds in chemistry, making it relatively inert under many conditions. springernature.com However, the silicon atom's electropositive nature, enhanced by the highly electronegative fluorine atom, renders it susceptible to nucleophilic attack. The stability of the Si-F bond can be influenced by steric hindrance around the silicon atom; bulkier substituents tend to increase its hydrolytic stability. researchgate.net

Conversely, the Si-N bond in aminosilanes is known to be labile and susceptible to cleavage, particularly in the presence of protic reagents or Lewis acids. nih.govresearchgate.net This bond cleavage is a key reaction pathway for aminosilanes and is often exploited in synthesis. In the context of this compound, the presence of the electron-withdrawing fluorine atom can influence the polarity and strength of the adjacent Si-N bond, potentially affecting its reactivity compared to non-fluorinated analogues.

Nucleophilic and Electrophilic Interactions

Nucleophilic Attack at Silicon: The silicon center in this compound is an electrophilic site. Nucleophiles can attack the silicon atom, leading to a substitution reaction. It is a well-established principle that nucleophilic substitution at a silicon center can proceed through a pentacoordinate intermediate or transition state. researchgate.net The presence of a good leaving group facilitates this process. In this molecule, both the fluoride and the dimethylamino groups could potentially act as leaving groups, with the relative outcome depending on the reaction conditions and the nature of the incoming nucleophile.

Electrophilic Interactions: The nitrogen atom in the dimethylamino group possesses a lone pair of electrons, making it a potential site for electrophilic attack. Protonation or coordination with a Lewis acid at the nitrogen atom would activate the Si-N bond towards cleavage. For instance, the reaction of similar aminosilanes with BF3 etherate has been shown to result in the cleavage of the Si-N bond. nih.govresearchgate.net

Role in Fluorine Atom Transfer Processes

While compounds with N-F bonds are well-known electrophilic fluorinating agents, rsc.orgnih.gov the role of silyl fluorides like this compound in fluorine atom transfer is less direct. The strong Si-F bond generally makes these compounds poor fluoride donors. However, under specific conditions, they can participate in reactions where the fluorine atom is transferred. For example, silyl fluorides can be formed by the reaction of silyl ethers with sources of fluorine, and these reactions are relevant in the context of radiolabeling with fluorine-18. nih.govresearchgate.net The transfer of fluorine from a silyl fluoride would likely require activation of the Si-F bond, for instance, through interaction with a strong Lewis acid or under conditions that favor the formation of a more stable bond with the fluorine acceptor.

Mechanistic Investigations: Kinetic and Spectroscopic Studies

Detailed mechanistic studies specifically on this compound are not extensively documented in the reviewed literature. However, general principles from studies of related aminosilane and fluorosilane reactions can provide insight.

Kinetic studies on the reactions of aminosilanes often reveal information about the rate-determining steps and the influence of reaction parameters. For example, the hydrolysis of aminosilanes has been studied to understand the stability of silane layers on surfaces. nih.gov Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for characterizing the structures of reactants, intermediates, and products. 19F NMR, in particular, is a powerful tool for studying fluorinated compounds, as the chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. nih.gov Changes in the 19F NMR spectrum during a reaction can provide valuable mechanistic information. Similarly, 29Si NMR can be used to monitor changes at the silicon center.

Influence of Steric and Electronic Factors on Reactivity

Steric Factors: The four methyl groups in this compound create a degree of steric hindrance around the silicon atom. This steric bulk can influence the rate of nucleophilic attack at the silicon center. Increased steric hindrance generally slows down the reaction rate by impeding the approach of the nucleophile. researchgate.net However, compared to more bulky alkyl or aryl groups, the steric effect of the methyl groups is moderate. nih.gov

Comparison of Reactivity with Analogous Aminosilanes

To understand the unique reactivity of this compound, it is useful to compare it with its non-fluorinated analog, N,N,1,1,1-pentamethylsilanamine (Me3SiNMe2), and its non-aminated analog, trimethylfluorosilane (Me3SiF).

CompoundKey BondsExpected Reactivity
This compound Si-F, Si-N, Si-C, N-CElectrophilic silicon center due to fluorine; labile Si-N bond.
N,N,1,1,1-Pentamethylsilanamine Si-N, Si-C, N-CLabile Si-N bond, susceptible to cleavage by protic reagents.
Trimethylfluorosilane Si-F, Si-CRelatively stable Si-F bond; silicon is an electrophilic center.

The presence of the fluorine atom in this compound is expected to make the silicon atom more electrophilic than in N,N,1,1,1-pentamethylsilanamine. This would likely increase its reactivity towards nucleophiles. The Si-N bond in the fluorinated compound might also be more susceptible to cleavage due to the inductive effect of the fluorine atom.

Compared to trimethylfluorosilane, this compound possesses an additional reactive site in the form of the Si-N bond. This provides an alternative reaction pathway involving the cleavage of this bond, which is not available to trimethylfluorosilane. The hydrolytic stability of the Si-F bond in this compound may also be different from that in trimethylfluorosilane due to the electronic influence of the dimethylamino group.

Applications of 1 Fluoro N,n,1,1 Tetramethylsilanamine in Advanced Chemical Synthesis and Materials Science

As a Selective Fluorinating Agent

There is no available evidence in the searched scientific literature to support the use of 1-Fluoro-N,N,1,1-tetramethylsilanamine as a selective fluorinating agent.

Fluorination of Organic Substrates

No studies or reports were found that describe the use of this compound for the fluorination of organic substrates.

Stereoselective Fluorination

Information regarding the application of this compound in stereoselective fluorination is not present in the available scientific literature.

As a Silylating Reagent in Organic Transformations

No documented applications of this compound as a silylating reagent in organic transformations could be located in the course of this research.

Contribution to the Synthesis of Novel Organosilicon Compounds

The role of this compound in the synthesis of novel organosilicon compounds is not described in the accessible scientific literature.

Role in Catalytic Processes

There is no information available to suggest that this compound plays a role in any catalytic processes.

Surface Modification and Functionalization of Materials

No research articles or patents were found that detail the use of this compound for the surface modification or functionalization of materials.

Potential in Polymer Chemistry and Advanced Materials Fabrication

The incorporation of fluorine and silicon into polymers can dramatically enhance their properties, leading to materials with low surface energy, high thermal stability, chemical resistance, and unique optical and dielectric characteristics. researchgate.net this compound, possessing both a fluorine and a silicon atom, is a promising candidate for the development of such high-performance polymers and materials.

One of the primary potential applications of this compound is in the surface modification of polymers. sinosil.com The high reactivity of the Si-F bond allows for grafting onto polymer surfaces that have hydroxyl or other reactive groups. This can create a low-energy surface, imparting hydrophobic and oleophobic properties to the material. nih.gov Such modifications are highly desirable for creating self-cleaning surfaces, anti-fouling coatings, and materials with reduced friction. sinosil.comnih.gov The process of silanization with fluorinated silanes is a reliable method for achieving molecular-scale surface modification. nih.gov

Furthermore, this compound could serve as a monomer or a co-monomer in polymerization reactions. The presence of the reactive amine and fluoro groups could allow for its incorporation into various polymer backbones, such as polyamides, polyimides, or polyurethanes. mdpi.com The introduction of the fluorosilyl group into the polymer chain would likely enhance the thermal stability and chemical resistance of the resulting material. digitellinc.com

In the realm of advanced materials, this compound could be a precursor for the synthesis of fluorinated polysiloxanes and other silicon-based polymers. digitellinc.comgoogle.com Fluorosilicones are known for their exceptional properties, including fuel and chemical resistance, low surface energy, and high thermal stability. digitellinc.com By utilizing this compound in the synthesis of these polymers, it may be possible to fine-tune their properties for specific applications, such as high-performance elastomers, sealants, and coatings for extreme environments.

The synthesis of organic silane (B1218182) amides from aminosilanes and perfluorinated compounds has been shown to yield materials with excellent surface properties. researchgate.net Similarly, this compound could be used to create novel fluorinated materials with tailored functionalities. For instance, its reaction with other monomers could lead to the development of hybrid organic-inorganic polymers with a unique combination of properties.

The table below illustrates the typical effects of incorporating fluorinated silanes into polymer matrices, based on data from related compounds.

Property Modified Effect of Fluorinated Silane Incorporation Potential Application
Surface Energy Significant decrease Self-cleaning and anti-graffiti coatings
Water Contact Angle Increase (enhanced hydrophobicity) Waterproofing textiles and surfaces
Oil Contact Angle Increase (enhanced oleophobicity) Stain-resistant coatings
Thermal Stability Increase High-temperature resistant polymers and composites
Chemical Resistance Enhanced resistance to solvents and acids Protective coatings in chemical industries
Refractive Index Decrease Anti-reflective coatings for optics

While the specific research findings for this compound are yet to be broadly published, the established chemistry of analogous fluorinated aminosilanes and fluorosilanes provides a strong indication of its potential in creating next-generation polymers and advanced materials. icm.edu.plresearchgate.netmdpi.com Further research into the reactivity and polymerization behavior of this compound is warranted to fully unlock its promising capabilities.

Advanced Spectroscopic and Structural Elucidation in Research

High-Resolution NMR Spectroscopy (e.g., ¹⁹F, ²⁹Si, ¹H, ¹³C) for Structural and Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-Fluoro-N,N,1,1-tetramethylsilanamine. The presence of four different NMR-active nuclei (¹H, ¹³C, ¹⁹F, and ²⁹Si) provides a comprehensive picture of the molecular connectivity and environment.

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is particularly informative. scirp.orgmdpi.com The ¹⁹F spectrum of this compound is expected to show a single resonance, as there is only one fluorine environment. The chemical shift is highly sensitive to the electronic environment at the silicon atom. mdpi.com For comparison, dialkyl-difluorosilanes like (C₂H₅)₂SiF₂ exhibit a ¹⁹F chemical shift around -143.0 ppm relative to CFCl₃. The resonance for this compound would be influenced by the electron-donating dimethylamino group. Furthermore, this signal would be split into a multiplet due to coupling with the six equivalent protons of the Si-methyl groups (a septet) and potentially longer-range coupling to the N-methyl protons.

²⁹Si NMR: The ²⁹Si nucleus, while having low natural abundance (4.7%) and lower sensitivity, offers a wide chemical shift range that is diagnostic of the silicon atom's coordination and substitution pattern. nist.govnih.gov For tetracoordinate silicon, shifts are typically found between +50 and -200 ppm. nih.gov The silicon atom in this compound is bonded to one fluorine, one nitrogen, and two carbon atoms. The ²⁹Si signal is expected to be a doublet due to the strong one-bond coupling (¹JSi-F) with the fluorine atom. This coupling constant is a valuable indicator of the Si-F bond's nature. nih.gov

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the proton environments. Two distinct signals are expected: one for the six protons of the two equivalent Si-CH₃ groups and another for the six protons of the two equivalent N-CH₃ groups. The Si-CH₃ proton signal would appear as a doublet due to coupling with the ¹⁹F nucleus (²JH-F). The ¹³C NMR spectrum would similarly show two signals for the two different methyl environments (Si-CH₃ and N-CH₃). The Si-CH₃ carbon signal would exhibit coupling to both ¹⁹F (²JC-F) and potentially ²⁹Si.

Table 1: Predicted NMR Spectroscopic Data for this compound This interactive table summarizes the expected NMR characteristics based on the analysis of its constituent nuclei and data from analogous compounds.

Nucleus Predicted Chemical Shift Range (ppm) Expected Multiplicity Key Coupling Interactions
¹⁹F -140 to -160 Septet ²JF-H (with Si-CH₃)
²⁹Si +10 to -20 Doublet ¹JSi-F
¹H 0.1 - 0.5 (Si-CH₃), 2.2 - 2.6 (N-CH₃) Doublet (Si-CH₃), Singlet (N-CH₃) ²JH-F (Si-CH₃ protons)
¹³C 0 - 10 (Si-CH₃), 35 - 45 (N-CH₃) Quartet (due to ¹JC-H) ¹JC-H, ²JC-F (Si-CH₃)

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for elucidating its fragmentation pathways under ionization, which can aid in reaction monitoring and the identification of related intermediates. diva-portal.org In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) peak would confirm the compound's mass.

The fragmentation of aminosilanes is predictable based on the relative bond strengths and the stability of the resulting fragments. libretexts.org Key fragmentation pathways for this compound would likely include:

α-Cleavage: The loss of a methyl radical (•CH₃) from the silicon atom is a common pathway for organosilanes, leading to a stable, resonance-delocalized cation [M - 15]⁺. This is often the base peak in the spectrum.

Si-N Bond Cleavage: The bond between the silicon and nitrogen atoms can cleave, leading to fragments corresponding to the [Si(CH₃)₂F]⁺ ion (m/z = 77) or the [(CH₃)₂N]⁺ ion (m/z = 44).

Rearrangements: Hydrogen rearrangements can also occur, leading to the loss of neutral molecules like methane. researchgate.net

The analysis of a structurally similar compound, Dimethyl(trimethylsilylmethyl)amine, shows a prominent base peak corresponding to the loss of a methyl group. nist.gov This supports the expectation of a significant [M - 15]⁺ peak for this compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the parent ion and its fragments, confirming their identities.

Table 2: Plausible Mass Spectrometry Fragments for this compound This interactive table lists potential fragments and their mass-to-charge ratios (m/z) based on known fragmentation patterns of aminosilanes.

Fragment Ion Formula m/z (for most abundant isotopes) Proposed Origin
[M]⁺˙ C₄H₁₂FNSi 121 Molecular Ion
[M - CH₃]⁺ C₃H₉FNSi 106 Loss of a methyl radical
[Si(CH₃)₂F]⁺ C₂H₆FSi 77 Cleavage of Si-N bond
[(CH₃)₂N]⁺ C₂H₆N 44 Cleavage of Si-N bond

X-ray Crystallography of Derivatives and Metal Complexes

While this compound is a liquid at room temperature, its structure in the solid state or the structure of its solid derivatives and metal complexes can be definitively determined by single-crystal X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

As a ligand, this compound can coordinate to metal centers through the lone pair of electrons on the nitrogen atom, acting as a Lewis base. The synthesis of such complexes and their subsequent crystallographic analysis would reveal:

The coordination geometry around the metal center (e.g., tetrahedral, octahedral). scirp.orgmdpi.com

The precise bond distance between the metal and the nitrogen atom.

Changes in the Si-N and Si-F bond lengths upon coordination, providing insight into the electronic effects of complexation.

Although crystal structures of complexes containing this specific ligand are not widely reported, studies on related metal complexes with silyl- and amino-containing ligands demonstrate the utility of this method for unambiguous structural characterization. nih.govresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Bond Characterization and Conformational Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of the molecule's chemical bonds. These methods are complementary and provide a detailed fingerprint of the functional groups present in this compound. nih.gov

The analysis of its vibrational spectra allows for the characterization of key bonds:

Si-F Stretch: The Si-F stretching vibration is expected to produce a strong band in the IR spectrum, typically in the 800-1000 cm⁻¹ region, due to the large change in dipole moment associated with this vibration.

Si-N Stretch: The Si-N stretching frequency is generally observed in the 900-1000 cm⁻¹ range. The exact position can give information about the pπ-dπ interaction between the nitrogen lone pair and the silicon d-orbitals.

Si-C and N-C Stretches: Symmetric and asymmetric stretching modes for the Si-C and N-C bonds will appear in the fingerprint region of the spectrum.

C-H Stretches and Bends: Vibrations associated with the methyl groups (C-H stretching, bending, and rocking modes) will be present in their characteristic regions (e.g., C-H stretch ~2900-3000 cm⁻¹).

A study of the analogous compound dimethylaminodifluorophosphine ((CH₃)₂NPF₂) provides a useful comparison for assigning vibrational modes. umich.edu Conformational analysis can also be performed by observing changes in the spectra at different temperatures, which may reveal the presence of different rotational isomers (rotamers) around the Si-N bond. researchgate.net

Table 3: Expected Vibrational Frequencies for Key Bonds in this compound This interactive table presents the anticipated regions for major vibrational modes, aiding in spectral interpretation.

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Stretching (ν) C-H 2900 - 3000 Medium Medium
Stretching (ν) Si-N 900 - 1000 Strong Medium
Stretching (ν) Si-F 800 - 1000 Very Strong Weak
Stretching (ν) Si-C 600 - 800 Medium Strong
Bending (δ) CH₃ 1250 - 1470 Medium Medium

Electronic Spectroscopy for Electronic Structure Analysis

Electronic spectroscopy, primarily ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. For saturated compounds like this compound, which lack extensive chromophores, any absorption is expected to occur in the far-UV region.

The primary electronic transitions would involve the promotion of electrons from non-bonding (n) or sigma (σ) molecular orbitals to anti-bonding sigma (σ*) orbitals.

n → σ Transition:* The lone pair of electrons on the nitrogen atom can be excited to an anti-bonding orbital, likely associated with the Si-N or Si-F bonds. This is typically the lowest energy transition for aminosilanes. acs.org

σ → σ Transitions:* Excitation of electrons from the σ-bonding framework (e.g., Si-C, C-H bonds) to σ* orbitals would occur at higher energies (shorter wavelengths).

Computational studies can complement experimental electronic spectroscopy by calculating the molecular orbital energies and predicting the wavelengths of electronic transitions, thereby providing a deeper understanding of the molecule's electronic structure and frontier orbitals (HOMO and LUMO).

Table of Mentioned Compounds

Compound Name
This compound
(C₂H₅)₂SiF₂ (Diethyl-difluorosilane)
CFCl₃ (Trichlorofluoromethane)
Dimethyl(trimethylsilylmethyl)amine
(CH₃)₂NPF₂ (Dimethylaminodifluorophosphine)

Computational and Theoretical Investigations of 1 Fluoro N,n,1,1 Tetramethylsilanamine

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, typically using methods like Density Functional Theory (DFT), would be employed to determine the optimized three-dimensional geometry of the 1-Fluoro-N,N,1,1-tetramethylsilanamine molecule. These calculations would yield key structural parameters.

Table 1: Hypothetical Calculated Structural Parameters of this compound. This table would typically be populated with values for bond lengths and angles derived from computational models.

ParameterCalculated Value
Si-F Bond Length (Å)Data not available
Si-N Bond Length (Å)Data not available
Si-C Bond Length (Å)Data not available
N-C Bond Length (Å)Data not available
F-Si-N Bond Angle (°)Data not available
C-Si-C Bond Angle (°)Data not available
Si-N-C Bond Angle (°)Data not available

Further analysis would provide insights into the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.

Prediction of Reactivity and Reaction Pathways

Based on the calculated electronic structure, theoretical models can predict the molecule's reactivity. For instance, the distribution of electrostatic potential on the molecular surface would indicate regions susceptible to nucleophilic or electrophilic attack. Analysis of frontier molecular orbitals (HOMO and LUMO) would help identify likely sites for reactions and the nature of those interactions. Computational methods could be used to explore potential reaction pathways, such as hydrolysis of the Si-F or Si-N bonds, predicting the most favorable routes based on thermodynamic and kinetic parameters.

Transition State Analysis and Energy Profiles of Key Reactions

For any proposed reaction pathway, computational chemistry allows for the identification and characterization of transition states—the highest energy points along the reaction coordinate. By calculating the energy of reactants, transition states, and products, a complete energy profile for the reaction can be constructed. This profile provides critical kinetic information, such as the activation energy, which determines the reaction rate.

Table 2: Hypothetical Energy Profile Data for a Reaction of this compound. This table would present the calculated energies for the key stages of a reaction.

SpeciesRelative Energy (kcal/mol)
ReactantsData not available
Transition StateData not available
ProductsData not available
Activation Energy Data not available

Calculation of Spectroscopic Parameters for Validation

A key application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate the accuracy of the theoretical model. For this compound, parameters for Nuclear Magnetic Resonance (NMR), such as the chemical shifts of ¹H, ¹³C, ¹⁹F, and ²⁹Si, could be calculated. Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectroscopy could be computed to help assign experimental spectra.

Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data. This table would serve to validate the computational model by comparing its predictions to real-world measurements.

ParameterCalculated ValueExperimental Value
¹⁹F NMR Shift (ppm)Data not availableData not available
²⁹Si NMR Shift (ppm)Data not availableData not available
Si-F Stretch (cm⁻¹)Data not availableData not available
Si-N Stretch (cm⁻¹)Data not availableData not available

Bonding Analysis (e.g., NBO, AIM)

To gain a deeper understanding of the chemical bonding within the molecule, specialized analyses can be performed on the calculated wavefunction. Natural Bond Orbital (NBO) analysis, for example, would provide information about the hybridization of atomic orbitals, the nature of the Si-F and Si-N bonds (e.g., their polarity and covalent/ionic character), and the extent of any hyperconjugative interactions. The Atoms in Molecules (AIM) theory could also be used to analyze the electron density topology to characterize the nature of the atomic interactions. These analyses are particularly valuable for understanding the interplay of the electronegative fluorine atom and the nitrogen lone pair with the central silicon atom.

Structure Reactivity Relationships of 1 Fluoro N,n,1,1 Tetramethylsilanamine and Its Analogues

Impact of Substituent Variation on Fluorine Transfer Efficiency

The electronic and steric environment around the nitrogen-fluorine (N-F) bond is a primary determinant of the fluorinating power of a reagent. In 1-Fluoro-N,N,1,1-tetramethylsilanamine, the substituents on both the silicon and nitrogen atoms play a crucial role in modulating its reactivity.

The trimethylsilyl (B98337) group ((CH₃)₃Si-) attached to the nitrogen atom influences the electronic properties of the N-F bond. Silicon is less electronegative than carbon, and the trimethylsilyl group can act as an electron-donating group through inductive effects. This electron donation can increase the electron density on the nitrogen atom, which in turn can affect the polarity and strength of the N-F bond. A more electron-rich nitrogen atom might be expected to hold onto the fluorine atom more tightly, potentially reducing the electrophilicity of the fluorine and thus lowering the fluorine transfer efficiency.

Steric hindrance is another significant factor. The bulky trimethylsilyl group, along with the two methyl groups on the nitrogen, can shield the N-F bond from approaching nucleophiles. This steric congestion can raise the activation energy of the fluorination reaction, thereby decreasing its rate.

Variations in these substituents would be expected to have a predictable impact on fluorine transfer efficiency. For instance, replacing the methyl groups on the silicon with more electron-withdrawing groups, such as trifluoromethyl groups, would likely increase the electrophilicity of the fluorine atom and enhance the reactivity of the molecule.

Comparison with Non-Fluorinated N,N,1,1-tetramethylsilanamine

A direct comparison with the non-fluorinated analogue, N,N,1,1-tetramethylsilanamine, highlights the profound impact of the fluorine atom on the molecule's chemical behavior. N,N,1,1-tetramethylsilanamine is primarily known as a silylating agent, a reagent used to introduce a trimethylsilyl group onto a substrate. nih.gov In this role, the silicon-nitrogen bond is the reactive site.

The introduction of a fluorine atom to the nitrogen fundamentally alters the compound's reactivity profile, transforming it from a silylating agent into a potential electrophilic fluorinating agent. The N-F bond becomes the focal point of reactivity. acsgcipr.org The high electronegativity of fluorine polarizes the N-F bond, making the fluorine atom electrophilic and capable of being transferred to a nucleophilic substrate.

The table below summarizes the key differences in the expected reactivity of these two compounds.

FeatureN,N,1,1-tetramethylsilanamineThis compound
Primary Function Silylating AgentPotential Electrophilic Fluorinating Agent
Reactive Site Si-N bondN-F bond
Nature of Transferred Group Trimethylsilyl group ((CH₃)₃Si-)Electrophilic fluorine (F⁺)
Driving Force of Reactivity Nucleophilic attack on siliconNucleophilic attack on fluorine

This stark contrast underscores the transformative effect of N-fluorination on the chemical properties of aminosilanes.

Analogues with Different Alkyl or Fluoroalkyl Chains on Silicon

Altering the alkyl or fluoroalkyl chains on the silicon atom of this compound would provide a means to fine-tune its reactivity. The principles of inductive effects and steric hindrance would again be the guiding factors in predicting the outcomes of such modifications.

Replacing the methyl groups on the silicon with longer alkyl chains, such as ethyl or propyl groups, would likely have a modest impact on the electronic properties, as these groups have similar electron-donating abilities to methyl groups. However, the increased steric bulk could further hinder the approach of nucleophiles to the N-F bond, potentially leading to a decrease in reaction rates.

A more dramatic effect would be anticipated from the introduction of fluoroalkyl chains on the silicon atom. researchgate.net For example, replacing the methyl groups with trifluoromethyl (-CF₃) groups would introduce a strong electron-withdrawing effect. acs.org This would pull electron density away from the silicon, and consequently from the nitrogen atom, making the nitrogen more electronegative. A more electronegative nitrogen would polarize the N-F bond to a greater extent, increasing the electrophilicity of the fluorine atom and likely enhancing the compound's fluorinating power.

The following table illustrates the predicted effects of these substitutions on the reactivity of the fluorinated silanamine.

Substituent on SiliconInductive EffectSteric HindrancePredicted Fluorine Transfer Efficiency
-CH₃ (Methyl)Weakly Electron-DonatingModerateBaseline
-CH₂CH₃ (Ethyl)Weakly Electron-DonatingIncreasedPotentially Lower
-CF₃ (Trifluoromethyl)Strongly Electron-WithdrawingIncreasedPotentially Higher

These predictions are based on established principles of physical organic chemistry and provide a framework for the rational design of fluorinated silanamines with tailored reactivity.

Exploration of Related N-F Electrophilic Fluorinating Agents

To place the potential reactivity of this compound in a broader context, it is useful to consider other well-established N-F electrophilic fluorinating agents. rsc.orgnih.gov These reagents have been extensively studied and provide benchmarks for fluorinating power. nih.gov

A prominent class of N-F reagents is based on sulfonamides and sulfonimides. For example, N-fluorobenzenesulfonimide (NFSI) is a widely used, crystalline, and stable electrophilic fluorinating agent. wikipedia.org The presence of two electron-withdrawing sulfonyl groups significantly depletes the electron density on the nitrogen atom, making the attached fluorine highly electrophilic. nih.gov

Another important category is the N-fluoropyridinium salts. nih.gov In these compounds, the nitrogen atom is part of an aromatic pyridinium (B92312) ring, which is inherently electron-withdrawing. The fluorinating power of these salts can be tuned by introducing different substituents on the pyridine (B92270) ring. nih.gov Electron-withdrawing groups enhance reactivity, while electron-donating groups diminish it.

Selectfluor®, a derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO), is another powerful and commonly used fluorinating agent. Its structure features a quaternary nitrogen atom, which exerts a strong electron-withdrawing effect, leading to a highly electrophilic fluorine atom.

The table below provides a comparison of these agents with the hypothetical reactivity of this compound.

ReagentStructural FeatureRelative Reactivity
This compound Trimethylsilyl group on nitrogenLikely mild
N-Fluorobenzenesulfonimide (NFSI) Two sulfonyl groups on nitrogenHigh
N-Fluoropyridinium Salts Pyridinium ringModerate to high (tunable)
Selectfluor® Quaternary nitrogen in a bicyclic systemVery high

Based on the electron-donating nature of the trimethylsilyl group, it is plausible that this compound would be a milder fluorinating agent compared to reagents like NFSI and Selectfluor®. This could be advantageous for reactions requiring high selectivity and for the fluorination of sensitive substrates.

Future Research Directions and Unexplored Potential

Novel Synthetic Applications and Reagent Design

The unique combination of a silicon center, a fluorine atom, and an amino group in 1-Fluoro-N,N,1,1-tetramethylsilanamine suggests a rich and largely unexplored reactivity profile. Future research could focus on harnessing this for novel synthetic transformations.

One promising avenue is its development as a specialized fluorinating agent. While various fluorinating reagents exist, the silylamine moiety could modulate the reactivity and selectivity of fluoride (B91410) transfer. Research could investigate its efficacy in the fluorination of a wide range of organic substrates, including alcohols, alkyl halides, and carbonyl compounds. The silicon atom's Lewis acidity, influenced by the electron-donating amino group, could be tuned to achieve substrate-specific fluorinations that are challenging with existing reagents.

Furthermore, the compound could serve as a precursor for the synthesis of more complex organosilicon and organofluorine compounds. The Si-F bond can be a site for nucleophilic substitution, allowing for the introduction of various functional groups, while the Si-N bond could be cleaved to generate silyl (B83357) cations or other reactive intermediates. This dual reactivity could be exploited in the design of novel reagents for organic synthesis.

Potential Research Areas:

Selective Deoxyfluorination: Investigating its use for the conversion of alcohols to alkyl fluorides, with a focus on selectivity for primary, secondary, and tertiary alcohols.

Fluorination of Sterically Hindered Substrates: The compact nature of the reagent might allow for the fluorination of molecules with significant steric bulk.

Generation of Silyl Cations: Exploring conditions under which the fluoride is abstracted to generate a reactive silylium (B1239981) ion for use in catalysis or polymerization.

Synthesis of Functionalized Silanes: Using the Si-F bond as a handle to introduce other functionalities, leading to a new class of tetramethylsilanamine derivatives.

Expansion into Sustainable and Green Synthesis Methods

The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of less hazardous materials, offer a fertile ground for future research involving this compound.

A key area of exploration would be its potential use in solvent-free or solvent-minimized reaction conditions. The physical properties of the compound, which are currently not well-documented, would need to be characterized to assess its suitability as a reaction medium or a phase-transfer catalyst in biphasic systems.

Moreover, the development of catalytic cycles involving this compound or its derivatives could lead to more atom-economical processes. For instance, if the compound can act as a fluoride shuttle in catalytic amounts, it would significantly reduce the generation of stoichiometric waste. Research into its recyclability and regeneration after a reaction would be crucial for its application in sustainable synthesis.

Key Sustainability Research Questions:

Can reactions be designed to proceed efficiently with catalytic amounts of this compound?

Is the compound stable enough for recovery and reuse?

Can it be employed in greener solvent systems like ionic liquids or supercritical fluids?

Does its use lead to the formation of less toxic byproducts compared to traditional reagents?

Advanced Catalysis and Main Group Element Chemistry

The presence of both silicon (a main group element) and fluorine opens up possibilities for this compound in the burgeoning field of main group catalysis. While transition metals have historically dominated catalysis, there is a growing interest in leveraging the unique reactivity of elements like silicon.

Future studies could investigate the potential of this compound to act as a Lewis acid catalyst, with the silicon center being activated by the electronegative fluorine atom. This could be particularly relevant in reactions such as aldol (B89426) additions, Michael reactions, and cycloadditions. The dimethylamino group could also play a cooperative role, either by modulating the Lewis acidity of the silicon or by acting as a Lewis base.

Furthermore, the Si-F bond is known to be susceptible to cleavage by strong Lewis acids, which could generate highly reactive silyl cations. The controlled generation of these species could be the basis for novel catalytic cycles. Research in this area would contribute to the fundamental understanding of main group element chemistry and could lead to the discovery of new catalytic systems that are cheaper and less toxic than their transition metal counterparts.

Integration with Emerging Technologies (e.g., Flow Chemistry, AI-driven synthesis)

The integration of this compound with modern chemical technologies could unlock new synthetic possibilities and accelerate its development.

Flow Chemistry: The use of continuous flow reactors offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the ability to telescope reaction sequences. Future research could focus on adapting reactions involving this compound to flow conditions. This would be particularly beneficial if the reactions are highly exothermic or involve unstable intermediates. The precise control over reaction parameters in a flow system could also lead to improved yields and selectivities.

Q & A

Q. What are the recommended methods for synthesizing 1-Fluoro-N,N,1,1-tetramethylsilanamine in laboratory settings?

While direct synthesis protocols for this compound are not detailed in the provided evidence, analogous silanamine derivatives (e.g., 1,2-Bis[(dimethylamino)dimethylsilyl]ethane) are typically synthesized via nucleophilic substitution. A plausible route involves fluorination of the corresponding chlorosilane precursor using potassium fluoride (KF) or similar agents under anhydrous conditions, often catalyzed by Lewis acids like AlCl₃ . Reaction monitoring via thin-layer chromatography (TLC) or NMR is advised to confirm completion .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Spectroscopic Analysis : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to verify substitution patterns and fluorine integration. 29Si^{29}\text{Si} NMR can confirm silicon bonding environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
  • Elemental Analysis : Confirm empirical formula consistency (C, H, N, F, Si) .

Q. What are the key stability considerations when handling and storing this compound?

The compound is likely moisture-sensitive due to the Si–F bond’s susceptibility to hydrolysis. Store under inert gas (Ar/N₂) in sealed containers at low temperatures (-20°C). Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for manipulations. Safety data for related silanamines emphasize avoiding exposure to air or protic solvents .

Advanced Research Questions

Q. What mechanistic insights exist regarding the reactivity of the silicon-fluorine bond in this compound?

The Si–F bond’s high bond dissociation energy (~552 kJ/mol) renders it less reactive toward nucleophiles compared to Si–Cl or Si–Br. However, under Lewis acid catalysis (e.g., B(C₆F₅)₃), fluoride abstraction can generate reactive silylium intermediates for cross-coupling or polymerization . Computational studies (DFT) on similar systems suggest that steric hindrance from tetramethyl groups may slow substitution kinetics .

Q. How can computational chemistry be applied to predict the behavior of this compound in reaction systems?

  • DFT Calculations : Model transition states for Si–F bond cleavage or ligand-exchange reactions. Software like Gaussian or ORCA can optimize geometries and calculate activation energies .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar vs. nonpolar solvents to predict aggregation or degradation pathways .
  • Docking Studies : Explore interactions with biological targets (e.g., enzymes) if the compound has hypothesized bioactivity .

Q. What strategies are effective in resolving contradictions in reported reaction outcomes involving this compound?

  • Controlled Replication : Systematically vary reaction conditions (temperature, solvent, catalyst loading) to identify critical variables .
  • In Situ Monitoring : Use techniques like IR spectroscopy or real-time NMR to detect intermediates or side products .
  • Isotopic Labeling : Introduce 13C^{13}\text{C} or 2H^{2}\text{H} labels to track mechanistic pathways and validate competing hypotheses .

Notes

  • Avoid using non-peer-reviewed sources (e.g., ).
  • Experimental protocols should prioritize reproducibility and include rigorous analytical validation.
  • Computational models should be benchmarked against experimental data to ensure reliability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.